molecular formula C28H57B B3048284 1-Bromooctacosane CAS No. 16331-21-8

1-Bromooctacosane

Cat. No.: B3048284
CAS No.: 16331-21-8
M. Wt: 473.7 g/mol
InChI Key: DIGPMZDZIQAPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromooctacosane (CAS 16331-21-8) is a solid organic compound with a molecular formula of C28H57Br and a molecular weight of 473.66 g/mol . It is characterized by a long, linear 28-carbon alkyl chain terminated by a bromine atom, which defines its properties as a long-chain alkyl halide. This structure is typified by a high molecular weight and significant hydrophobicity. The primary research value of this compound stems from its reactive carbon-bromine bond, which acts as a superior leaving group, making the compound a crucial intermediate in various nucleophilic substitution reactions . This reactivity is fundamental to its role in organic synthesis and advanced materials preparation. In material science, long-chain bromoalkanes analogous to this compound, such as 1-Bromooctadecane, are effectively used in the synthesis of ionic liquids (ILs) . These ILs, often featuring imidazolium cations, can subsequently be employed as charge control agents (CCAs) for pigments like copper phthalocyanine, enhancing the performance of electronic inks for electrophoretic displays . Furthermore, methylimidazolium-based ionic liquids bearing long alkyl chains demonstrate significant antimicrobial and anticancer activities in biomedical research, highlighting the potential of long-chain alkyl bromides as precursors for novel therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

1-bromooctacosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29/h2-28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGPMZDZIQAPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288016
Record name 1-Bromooctacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16331-21-8
Record name 1-Bromooctacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16331-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromooctacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromooctacosane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromooctacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromooctacosane

Bromination Approaches for Long-Chain Alkanes and Alcohols

The direct conversion of primary alcohols to their corresponding alkyl bromides is a well-established transformation in organic chemistry. For long-chain alcohols like octacosan-1-ol, these methods are adapted to accommodate the physical properties, such as solubility, of these higher molecular weight compounds.

This approach typically involves treating the primary alcohol with a brominating agent that effectively replaces the hydroxyl (-OH) group with a bromine atom.

Using Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols into alkyl bromides masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orglibretexts.orgbyjus.commsu.edulibretexts.org. The reaction proceeds via an SN2 mechanism, where PBr₃ first activates the alcohol's hydroxyl group by forming a good leaving group (an alkyl phosphite (B83602) intermediate). Subsequently, a bromide ion attacks the carbon atom bearing the activated hydroxyl group, leading to the formation of the alkyl bromide and inversion of stereochemistry at that carbon center masterorganicchemistry.comlibretexts.orgbyjus.com. This method is generally preferred over using hydrobromic acid (HBr) directly, as it avoids potential carbocation rearrangements, which can be a concern with longer or more complex alkyl chains masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org. The strong phosphorus-oxygen bond formed acts as a thermodynamic driving force for the reaction masterorganicchemistry.com. For octacosan-1-ol, treatment with PBr₃ is a direct route to 1-bromooctacosane lookchem.commanac-inc.co.jpjst.go.jp.

The Appel Reaction: The Appel reaction offers another mild and effective method for converting alcohols to alkyl halides, including alkyl bromides commonorganicchemistry.comresearchgate.netorganic-chemistry.orgresearchgate.net. This reaction typically employs triphenylphosphine (B44618) (PPh₃) in conjunction with a carbon tetrahalide, such as carbon tetrabromide (CBr₄), or other bromine sources like bromine (Br₂) or N-bromosuccinimide (NBS) commonorganicchemistry.comorganic-chemistry.org. The mechanism involves the formation of an oxyphosphonium intermediate, which then undergoes nucleophilic substitution by a bromide ion, again proceeding via an SN2 pathway with inversion of stereochemistry at chiral centers commonorganicchemistry.comresearchgate.netorganic-chemistry.org. This method is known for its high yields and compatibility with various functional groups, although the solubility of very long-chain alcohols in common solvents might require specific considerations researchgate.net.

Using Thionyl Bromide (SOBr₂): Thionyl bromide is a more reactive but less commonly used reagent compared to thionyl chloride (SOCl₂) for alcohol bromination commonorganicchemistry.com. It can also convert alcohols into alkyl bromides libretexts.orgmsu.edu.

Table 1: Common Methods for Alcohol to Alkyl Bromide Conversion

MethodReagent(s)MechanismStereochemistryNotes
Direct BrominationPBr₃SN2InversionCommon, avoids rearrangement, activates -OH group.
Appel ReactionPPh₃ + CBr₄ (or Br₂, NBS)SN2InversionMild conditions, high yields, suitable for sensitive substrates.
Halogen Exchange (General)R-Cl/F + MBr/MI (e.g., Finkelstein reaction)SN2N/AConverts less reactive halides to more reactive ones.

Halogen exchange reactions, exemplified by the Finkelstein reaction, involve the substitution of one halogen atom for another in an alkyl halide societechimiquedefrance.fracs.orgfrontiersin.org. This method is particularly useful for converting less reactive alkyl halides (e.g., chlorides or fluorides) into more reactive ones (bromides or iodides) societechimiquedefrance.fracs.orgfrontiersin.org. While direct literature examples for the synthesis of this compound via halogen exchange are not extensively detailed in the provided snippets, the principle is applicable to long-chain alkyl halides. For instance, commercially available alumina (B75360) has been demonstrated to catalyze halogen exchange reactions for long alkyl halides (chains longer than six carbons) in both batch and flow processes acs.org. This suggests that if a precursor like 1-chlorooctacosane were available, it could potentially be converted to this compound through such catalyzed exchange reactions.

Mechanistic Studies of this compound Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic yields and controlling product selectivity. The primary methods for converting octacosan-1-ol to this compound involve SN2-type reactions.

PBr₃ Mechanism: The conversion of alcohols to alkyl bromides using PBr₃ typically initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃. This forms an intermediate alkyl phosphite ester, which is a much better leaving group than the original hydroxyl group masterorganicchemistry.comlibretexts.orgbyjus.commsu.edulibretexts.org. The bromide ion, generated during the initial activation step, then performs a nucleophilic attack on the carbon atom attached to the activated oxygen. This SN2 displacement results in the formation of the carbon-bromine bond and the release of a phosphorus-containing byproduct masterorganicchemistry.comlibretexts.orgbyjus.comlibretexts.org. A key feature of this SN2 mechanism is the inversion of stereochemical configuration at the carbon center if it is chiral masterorganicchemistry.comcommonorganicchemistry.comlibretexts.orgbyjus.com.

Appel Reaction Mechanism: In the Appel reaction, triphenylphosphine is first activated by the tetrahalomethane (e.g., CBr₄) to form a phosphonium (B103445) intermediate. The alcohol then attacks the phosphorus atom of this intermediate, generating an oxyphosphonium species where the oxygen atom is now part of a good leaving group organic-chemistry.org. A bromide ion, released from the tetrahalomethane, subsequently attacks the carbon atom bonded to the oxygen in an SN2 fashion, displacing the oxyphosphonium moiety and forming the alkyl bromide commonorganicchemistry.comresearchgate.netorganic-chemistry.org. Similar to the PBr₃ method, this SN2 process leads to inversion of stereochemistry at chiral centers commonorganicchemistry.comresearchgate.netorganic-chemistry.org.

Considerations for Long Chains: While these mechanisms are generally applicable, the long hydrocarbon chain of octacosan-1-ol can influence reaction kinetics and solubility. The use of reagents like PBr₃ and PPh₃/CBr₄ is favored because they offer milder conditions and avoid the potential for carbocation rearrangements that can occur with strong protic acids like HBr, which might lead to isomeric byproducts with long-chain substrates masterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org.

Optimization and Scalability of this compound Synthesis

The efficient and large-scale production of this compound necessitates a thorough understanding and optimization of its synthetic pathway, moving beyond laboratory-scale feasibility to industrial viability. The synthesis typically involves the conversion of octacosanol (B124162) (C28H57OH), a long-chain primary alcohol, into its corresponding alkyl bromide. Optimizing this transformation focuses on maximizing yield and purity while ensuring the process is robust, safe, and economically scalable.

Synthetic Route Considerations and Optimization Strategies

The direct bromination of primary alcohols is a well-established transformation in organic chemistry, commonly achieved using reagents such as phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or hydrogen bromide (HBr) in the presence of a suitable catalyst or dehydrating agent. For long-chain alcohols like octacosanol, which possess poor solubility in many common organic solvents, optimization efforts are critical to overcome these limitations and achieve high conversion rates.

Yield Enhancement and Purity Improvement: Research into the synthesis of analogous long-chain bromoalkanols provides valuable insights into optimization strategies. For instance, studies on the synthesis of 10-bromo-1-decanol have demonstrated the efficacy of using aqueous hydrogen bromide (48%) in conjunction with phase transfer catalysts, such as tetrabutylammonium (B224687) bromide researchgate.net. Phase transfer catalysis can significantly enhance reaction rates and yields by facilitating the transfer of the bromide ion into the organic phase where the alcohol substrate resides, particularly beneficial for poorly soluble long-chain compounds researchgate.net.

Furthermore, microwave irradiation has been explored to accelerate these reactions, leading to reduced reaction times and potentially higher yields and selectivity compared to conventional heating methods researchgate.net. Optimization parameters would typically involve fine-tuning the concentration of the brominating agent, reaction temperature, reaction duration, and the choice of solvent. Solvents that can solubilize octacosanol, even at elevated temperatures, such as toluene (B28343) or certain ethers, are often considered, though their recovery and environmental impact must be factored into scalability assessments. Minimizing side reactions, such as ether formation or elimination, is paramount for achieving high purity. Effective purification strategies, likely involving recrystallization from appropriate solvents or chromatography, are essential for isolating this compound in a pure form, given its waxy solid nature.

Solubility Management: The inherent low solubility of long-chain aliphatic compounds like octacosanol and this compound presents a significant challenge during synthesis and purification. Strategies to manage this include using co-solvents, higher reaction temperatures, or employing techniques that enhance reactant contact, such as phase transfer catalysis.

Scalability Challenges and Solutions

Scaling up the synthesis of this compound from laboratory bench to industrial production involves addressing several key challenges:

Reagent Handling and Safety: Large-scale handling of brominating agents like PBr3 or concentrated HBr requires stringent safety protocols due to their corrosive and reactive nature. Process design must incorporate appropriate containment, ventilation, and emergency response measures.

Heat Transfer and Mixing: As reaction volumes increase, managing the heat generated by exothermic bromination reactions becomes critical. Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Efficient stirring and jacketed reactors with precise temperature control are essential to prevent runaway reactions and ensure consistent product quality.

Process Intensification: Exploring continuous flow chemistry approaches, as demonstrated for other complex organic syntheses pnas.org, could offer advantages in terms of improved heat and mass transfer, better control over reaction parameters, and enhanced safety for highly reactive processes. This could lead to more consistent product quality and potentially higher throughput.

Analytical Control: Establishing robust in-process analytical controls is vital for monitoring reaction progress, identifying potential deviations, and ensuring the final product meets stringent quality specifications. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be employed for purity assessment.

Data Table: Optimization Parameters for Analogous Long-Chain Bromoalkanol Synthesis

Chemical Reactivity and Reaction Mechanisms of 1 Bromooctacosane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. For primary alkyl halides like 1-Bromooctacosane, the SN2 mechanism is the predominant pathway.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comlibretexts.org For primary alkyl halides, the carbon atom bearing the halogen is relatively unhindered, allowing for efficient backside attack by the nucleophile. unizin.orglibretexts.orgspcmc.ac.in The long octacosane (B166375) chain does not significantly impede the approach of a nucleophile to the terminal carbon. Bromide is an excellent leaving group, further facilitating the reaction. ucalgary.caiitk.ac.inlibretexts.org

A wide range of nucleophiles can react with this compound via the SN2 mechanism, leading to the formation of various functional groups. These nucleophiles can be anionic (e.g., hydroxide (B78521), alkoxide, cyanide, thiolate) or neutral (e.g., ammonia, amines, water, alcohols), provided they possess a lone pair of electrons. unizin.org The choice of solvent is crucial; polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) generally favor SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby increasing its reactivity. masterorganicchemistry.com

Table 1: Representative SN2 Reactions of this compound

Nucleophile (Nu-/Nu:)Product NameProduct StructureReaction Type
Hydroxide (OH-)1-Octacosanol (B7804023)CH3(CH2)27OHAlcohol
Methoxide (B1231860) (CH3O-)1-MethoxyoctacosaneCH3(CH2)27OCH3Ether
Cyanide (CN-)1-NonanecarbonitrileCH3(CH2)27CNNitrile
Azide (B81097) (N3-)1-AzidooctacosaneCH3(CH2)27N3Azide
Thiolate (RS-)1-(Alkylthio)octacosaneCH3(CH2)27SRThioether
Ammonia (NH3)1-AminooctacosaneCH3(CH2)27NH2Amine

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process: the dissociation of the leaving group to form a carbocation intermediate, followed by the attack of the nucleophile on the carbocation. ucalgary.calibretexts.orgmasterorganicchemistry.comwikipedia.org This mechanism is favored for substrates that can form stable carbocations, typically tertiary and, to a lesser extent, secondary alkyl halides. ucalgary.camasterorganicchemistry.comwikipedia.orgpharmaguideline.com

Primary alkyl halides, such as this compound, are highly unlikely to undergo SN1 reactions because the primary carbocation intermediate (octacosyl carbocation) is very unstable and energetically unfavorable to form. wikipedia.orgreddit.comquora.com The rate-determining step in SN1 is the formation of this carbocation, and for primary substrates, this step is exceedingly slow, if it occurs at all. libretexts.orgmasterorganicchemistry.com Therefore, under typical conditions where SN1 might be considered, SN2 reactions will overwhelmingly dominate for this compound. reddit.com

Elimination Reactions (E1 and E2 Mechanisms)

Alkyl halides can also undergo elimination reactions, typically in the presence of a strong base, leading to the formation of alkenes. The two primary mechanisms are E1 and E2.

E2 (Elimination Bimolecular) Mechanism: This is a concerted, one-step reaction that requires a strong base. The base abstracts a β-hydrogen atom, and simultaneously, the leaving group departs, forming a double bond. iitk.ac.inspcmc.ac.inlumenlearning.combits-pilani.ac.inyoutube.com E2 reactions are generally favored for primary and secondary alkyl halides, especially with strong, sterically unhindered bases. lumenlearning.combits-pilani.ac.inlibretexts.orgmsu.edu this compound would readily undergo E2 elimination with a strong base (e.g., KOH, NaOEt) to form octacosene. The Zaitsev's rule generally predicts the formation of the more substituted alkene, but for a terminal halide like this compound, only one alkene product, the terminal alkene (octacosene), is possible. iitk.ac.inlumenlearning.comyoutube.com

E1 (Elimination Unimolecular) Mechanism: This mechanism proceeds via a carbocation intermediate, similar to SN1. It involves the departure of the leaving group, followed by the abstraction of a β-hydrogen by a weak base. iitk.ac.inspcmc.ac.inlibretexts.orgmasterorganicchemistry.com As with SN1, the formation of a stable carbocation is essential. Since primary carbocations are highly unstable, the E1 mechanism is not a significant pathway for primary alkyl halides like this compound. pharmaguideline.comlibretexts.org E1 reactions are more commonly observed with tertiary and secondary alkyl halides under conditions that favor carbocation formation (e.g., polar protic solvents, weak bases). iitk.ac.inpharmaguideline.comlibretexts.org

Table 2: Elimination Reaction Considerations for this compound

Reaction TypeMechanismBase RequirementSolvent PreferenceSubstrate PreferenceLikelihood for this compoundPredicted Product
E2Concerted, one-stepStrong basePolar protic/aproticPrimary, SecondaryHighOctacosene
E1Two-step (via carbocation)Weak basePolar proticTertiary, SecondaryVery LowOctacosene

Radical Reactions Involving the Terminal Bromide

The carbon-bromine bond in this compound can undergo homolytic cleavage, initiating radical chain reactions. utexas.eduuomustansiriyah.edu.iqlibretexts.orglibretexts.org This can occur through various methods, such as photolysis or thermal decomposition of radical initiators.

Radical Halogenation: While less common for saturated alkanes compared to alkenes or alkynes, the C-Br bond can be involved in radical chain processes. For instance, in the presence of UV light or heat, the C-Br bond can cleave to generate an octacosyl radical and a bromine radical. libretexts.org

Radical Reduction: Alkyl bromides can be reduced to alkanes using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator (e.g., AIBN). The mechanism involves the abstraction of the bromine atom by the tin radical, forming the octacosyl radical, which then abstracts a hydrogen atom from tributyltin hydride to yield octacosane. utexas.eduuomustansiriyah.edu.iq

Other Radical Transformations: Reagents like N-bromosuccinimide (NBS) can participate in radical bromination, typically at allylic or benzylic positions due to the stability of the resulting radicals. libretexts.org While this compound itself is the starting material for many radical reactions involving the bromide, it can also be a substrate for other radical transformations that abstract the bromine atom.

Table 3: Representative Radical Reactions of Alkyl Bromides

Reagent/ConditionsReaction TypeProductRole of Alkyl Bromide
Bu3SnH / AIBN / HeatRadical ReductionOctacosaneSubstrate (source of radical)
UV Light / HeatRadical HalogenationVarious brominated octacosa- derivativesSubstrate (source of radical)

Organometallic Transformations and Cross-Coupling Chemistry

The terminal bromide of this compound is highly amenable to conversion into organometallic reagents, most notably Grignard reagents.

Grignard reagents (RMgX) are formed by the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comleah4sci.commasterorganicchemistry.comchemguide.co.uklibretexts.orgtestbook.comyoutube.comlibretexts.orgwisc.eduacs.org The reaction involves the insertion of magnesium into the carbon-halogen bond, typically proceeding through a radical mechanism. byjus.comleah4sci.com

For this compound, the reaction with magnesium metal in dry ether would yield octacosylmagnesium bromide (CH3(CH2)27MgBr). byjus.comleah4sci.commasterorganicchemistry.comchemguide.co.uklibretexts.orgtestbook.comyoutube.comlibretexts.orgwisc.eduacs.org The long alkyl chain imparts significant lipophilicity, which might influence its solubility in standard ethereal solvents, potentially requiring specific conditions or co-solvents for efficient reaction or handling.

Grignard reagents are powerful nucleophiles and strong bases, making them invaluable in organic synthesis for forming new carbon-carbon bonds. byjus.comleah4sci.commasterorganicchemistry.comchemguide.co.uklibretexts.orgtestbook.comyoutube.comlibretexts.orgwisc.edu They readily react with electrophilic carbonyl compounds (aldehydes, ketones, esters, carbon dioxide) and epoxides.

Reaction with Carbon Dioxide: Reaction of octacosylmagnesium bromide with dry carbon dioxide, followed by acidic workup, yields nonacosanoic acid (CH3(CH2)27COOH). chemguide.co.uklibretexts.orgwisc.edu

Reaction with Aldehydes/Ketones: Reaction with formaldehyde (B43269) (methanal) yields a primary alcohol, 1-nonadecanol. Reaction with other aldehydes or ketones leads to secondary or tertiary alcohols, respectively, with the carbon chain of the Grignard reagent incorporated into the alcohol structure. leah4sci.comchemguide.co.ukyoutube.comwisc.edu

Table 4: Grignard Reagent Formation and Reactions of this compound

Reaction StepReagentsProduct/IntermediateSubsequent ReactionFinal Product
Grignard Reagent Formation This compound + Mg metalOctacosylmagnesium bromide (CH3(CH2)27MgBr)In anhydrous ethereal solvent (e.g., diethyl ether, THF)-
Subsequent Reaction with Carbon Dioxide Octacosylmagnesium bromide + CO2 (dry)Octacosylmagnesium carboxylate saltAcidic workup (e.g., dilute HCl or H2SO4)Nonacosanoic acid (CH3(CH2)27COOH)
Subsequent Reaction with Formaldehyde (Methanal, CH2O) Octacosylmagnesium bromide + CH2OMagnesium alkoxide intermediateAcidic workup1-Nonadecanol (CH3(CH2)27CH2OH)
Subsequent Reaction with Acetaldehyde (CH3CHO) Octacosylmagnesium bromide + CH3CHOMagnesium alkoxide intermediateAcidic workup2-Nonadecanol (CH3(CH2)27CH(OH)CH3)

Compound Name Table:

Common NameIUPAC NameChemical Formula
This compoundThis compoundCH3(CH2)27Br
Octacosanol (B124162)Octacosan-1-olCH3(CH2)27OH
1-Methoxyoctacosane1-MethoxyoctacosaneCH3(CH2)27OCH3
1-NonanecarbonitrileNonadecanenitrileCH3(CH2)27CN
1-Azidooctacosane1-AzidooctacosaneCH3(CH2)27N3
1-(Alkylthio)octacosane1-(Alkylthio)octacosaneCH3(CH2)27SR
1-Aminooctacosane1-AminooctacosaneCH3(CH2)27NH2
OctacoseneOctacos-1-eneCH3(CH2)25CH=CH2
OctacosaneOctacosaneCH3(CH2)26CH3
Nonacosanoic acidNonacosanoic acidCH3(CH2)27COOH
1-NonadecanolNonadecan-1-olCH3(CH2)27CH2OH
2-NonadecanolNonadecan-2-olCH3(CH2)27CH(OH)CH3

Derivatization Chemistry of 1 Bromooctacosane

Functional Group Interconversions at the Terminal Position

The conversion of the bromo group in 1-bromooctacosane into other functional groups is a fundamental aspect of its chemistry. These transformations, known as functional group interconversions, predominantly occur via the bimolecular nucleophilic substitution (SN2) mechanism. ub.edu In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The reactivity of halides in SN2 reactions follows the order I > Br > Cl, making the bromo group a proficient leaving group for these transformations. vanderbilt.edu

A variety of nucleophiles can be employed to replace the bromine atom, leading to a range of functionalized octacosane (B166375) derivatives. The choice of nucleophile dictates the resulting functional group at the terminal position. Common interconversions include the displacement of the bromide with cyanide, azide (B81097), or other anions. vanderbilt.edu

Table 1: Examples of Functional Group Interconversions of this compound via SN2 Reaction
NucleophileReagent ExampleProduct Functional GroupProduct Name
Hydroxide (B78521) (OH-)Sodium Hydroxide (NaOH)Alcohol (-OH)1-Octacosanol (B7804023)
Alkoxide (RO-)Sodium Ethoxide (NaOCH2CH3)Ether (-OR)1-Ethoxyoctacosane
Azide (N3-)Sodium Azide (NaN3)Azide (-N3)1-Azidooctacosane
Hydrosulfide (B80085) (SH-)Sodium Hydrosulfide (NaSH)Thiol (-SH)1-Octacosanethiol
Cyanide (CN-)Potassium Cyanide (KCN)Nitrile (-CN)Nonacosanenitrile

Synthesis of Octacosyl-Functionalized Derivatives

Building upon the principles of functional group interconversion, specific classes of octacosyl-functionalized derivatives can be synthesized from this compound. These derivatives, such as alcohols, ethers, amines, and thiols, serve as important intermediates in organic synthesis or as target molecules with specific properties.

1-Octacosanol: The synthesis of the primary alcohol, 1-octacosanol, is readily achieved through the hydrolysis of this compound. This reaction typically involves heating the alkyl bromide with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as the nucleophile, displacing the bromide ion to form the alcohol.

Octacosyl Ethers: Ethers containing the octacosyl moiety can be prepared using methods like the Williamson ether synthesis. This reaction involves treating this compound with a pre-formed alkoxide (RO⁻), which acts as a potent nucleophile. For example, reacting this compound with sodium methoxide (B1231860) will yield 1-methoxyoctacosane. This method is versatile and allows for the synthesis of a wide range of symmetrical and unsymmetrical ethers.

Octacosyl Amines: The introduction of a primary amine group can be accomplished through a two-step sequence. First, this compound is treated with sodium azide (NaN₃) in a polar aprotic solvent to form 1-azidooctacosane. vanderbilt.edu The resulting azide is then reduced to the primary amine, 1-octacosanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd). vanderbilt.edu

Octacosyl Thiols: The corresponding thiol, 1-octacosanethiol, can be prepared by reacting this compound with a sulfur nucleophile. A common reagent for this transformation is sodium hydrosulfide (NaSH). An alternative method involves using thiourea (B124793) as the nucleophile to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the final thiol product.

Table 2: Synthetic Routes to Octacosyl Derivatives
Target DerivativeSynthetic RouteKey Reagents
1-OctacosanolHydrolysisNaOH(aq) or KOH(aq), heat
Octacosyl Ether (e.g., 1-Methoxyoctacosane)Williamson Ether SynthesisSodium Methoxide (NaOCH3)
1-OctacosanamineAzide Displacement followed by Reduction1. Sodium Azide (NaN3) 2. LiAlH4 or H2/Pd
1-OctacosanethiolHydrosulfide DisplacementSodium Hydrosulfide (NaSH)

Derivatization for Analytical and Spectroscopic Characterization Enhancement

In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for a particular analytical method, such as gas chromatography (GC). researchgate.net For long-chain compounds like this compound and its derivatives, derivatization is often necessary to increase volatility, improve thermal stability, and enhance detector response. researchgate.netlibretexts.org

The three most common derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.org While this compound itself may be amenable to GC analysis, its more polar derivatives, such as 1-octacosanol or 1-octacosanamine, often require derivatization.

Silylation: This is a widely used technique where an active hydrogen in a functional group (like the -OH of an alcohol or the -NH₂ of an amine) is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org For example, 1-octacosanol can be reacted with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form its volatile and thermally stable TMS ether, which exhibits improved chromatographic behavior. sigmaaldrich.com The ease of derivatization for silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Alkylation/Esterification: This process can be used to convert carboxylic acids into their more volatile esters. libretexts.org While not directly applicable to this compound, if it were converted to a carboxylic acid, this method would be relevant.

Derivatization for Enhanced Detection: Specific reagents can be used to introduce chemical moieties that significantly increase the sensitivity of detection. For instance, reagents containing halogens, such as pentafluorobenzyl bromide (PFB-Br), are used to create derivatives that are highly responsive to an electron capture detector (ECD). libretexts.orgresearchgate.net PFB-Br can react with functional groups like alcohols, thiols, and carboxylic acids to attach the pentafluorobenzyl group, thereby enhancing analytical sensitivity. libretexts.orgresearchgate.net

Table 3: Common Derivatization Reagents for GC Analysis of Long-Chain Derivatives
Derivatization MethodReagent ExampleTarget Functional GroupPurpose
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Alcohols (-OH), Amines (-NH2)Increase volatility and thermal stability. sigmaaldrich.com
AcylationHFBI (Heptafluorobutyrylimidazole)Alcohols (-OH), Amines (-NH2)Increase volatility, enhance ECD response. researchgate.net
AlkylationPFB-Br (Pentafluorobenzyl bromide)Alcohols (-OH), Thiols (-SH), Carboxylic Acids (-COOH)Enhance ECD response for trace analysis. libretexts.orgresearchgate.net

Role and Applications of 1 Bromooctacosane in Materials Science and Polymer Chemistry

Influence on Material Properties (excluding specific chemical/physical properties)

Extensive searches were conducted to identify research detailing the specific influence of 1-Bromooctacosane on material properties. This included investigations into its effects on surface wettability, polymer matrix characteristics, and other material performance metrics, aiming to gather detailed research findings and data tables as per the outlined requirements.

However, the conducted searches did not yield any specific studies or data that directly address the impact of this compound on material properties. While general principles of polymer modification, surface functionalization, and the role of long-chain alkyl compounds in altering material characteristics are well-documented in the provided search results (e.g., evonik.com, kuraray.com, kraton.com, mdpi.com), no research specifically focused on this compound's application or its resultant effects on material properties could be identified.

Consequently, it is not possible to generate the requested detailed research findings or data tables pertaining to the influence of this compound on material properties, as no specific scientific evidence was found to support such content.

Computational and Theoretical Investigations of 1 Bromooctacosane

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes and collective phenomena mdpi.comcoe.edunih.govchemrxiv.orgrsc.orgmdpi.com. These simulations track the trajectories of atoms and molecules over time based on classical mechanics and force fields, allowing for the investigation of intermolecular interactions and the prediction of macroscopic properties.

Reaction Mechanism Modeling and Kinetic Studies

Computational methods are indispensable for understanding the detailed pathways of chemical reactions and predicting their rates (kinetics) mdpi.comdepositolegale.ituni-due.demountainscholar.orgcecam.org. Reaction mechanism modeling often involves identifying transition states, calculating activation energies, and mapping out reaction coordinates using quantum chemical calculations or specialized kinetic modeling software mdpi.comdepositolegale.ituni-due.demountainscholar.orgcecam.org.

For 1-Bromooctacosane, such studies could focus on reactions involving the C-Br bond, such as nucleophilic substitution (SN1/SN2) or elimination reactions. Computational approaches would aim to elucidate the step-by-step process of these transformations, identify intermediate species, and determine the factors that control the reaction rate, providing quantitative predictions of kinetic parameters.

It is not possible to generate the requested article focusing solely on the chemical compound "this compound" with detailed research findings for the specified computational and theoretical sections. Targeted searches for scientific literature detailing "Transition State Theory Applications," "Potential Energy Surface Mapping," and "Predictive Modeling for Structure-Property Relationships" specifically for this compound did not yield sufficient information.

Consequently, without specific research findings directly pertaining to this compound within these specialized computational areas, the generation of a thorough, informative, and scientifically accurate article adhering strictly to the provided outline and content requirements is not feasible at this time.

Future Directions and Research Outlook

Emerging Synthetic Methodologies for Precision Bromination of Ultra-Long Alkanes

The synthesis of 1-bromooctacosane with high purity and yield remains a significant challenge, primarily due to the difficulty of achieving selective bromination at the terminal position of a long, unactivated alkane chain. Traditional free-radical halogenation methods often result in a mixture of isomers, necessitating complex and costly purification processes. markes.compurdue.edumasterorganicchemistry.com Future research is therefore directed towards developing more precise and efficient synthetic methodologies.

C-H Activation Strategies: A promising frontier is the use of transition-metal-catalyzed C-H activation. nih.gov These methods offer the potential for high regioselectivity by employing directing groups or through catalyst control. While much of the research has focused on shorter alkanes, the adaptation of these techniques for ultra-long chains like octacosane (B166375) is a key area of future investigation. The challenge lies in maintaining catalyst activity and selectivity over the long, flexible hydrocarbon chain. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool for selective halogenation. msu.edu These reactions can often be conducted under mild conditions and can exhibit high selectivity for specific C-H bonds. Research into novel photocatalysts and reaction conditions that favor terminal bromination of long-chain alkanes could lead to more sustainable and efficient syntheses of this compound.

Flow Chemistry: The use of microfluidic reactors, or flow chemistry, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance selectivity and yield while improving safety. Applying flow chemistry to the bromination of long-chain alkanes could enable better control over the formation of the desired terminal product.

Synthetic MethodologyPotential Advantages for Ultra-Long AlkanesKey Research Challenges
Transition-Metal-Catalyzed C-H Activation High regioselectivity, potential for terminal functionalization.Catalyst deactivation, substrate solubility, scaling up.
Visible-Light Photocatalysis Mild reaction conditions, high selectivity, sustainable.Catalyst design for long chains, quantum yield efficiency.
Flow Chemistry Precise reaction control, improved safety and scalability.Reactor design for viscous materials, optimizing flow rates.

Advanced Applications in Bio-Inspired Materials and Soft Matter Engineering

The 28-carbon alkyl chain of this compound makes it an ideal building block for creating molecules that can self-assemble into highly ordered structures, a cornerstone of bio-inspired materials and soft matter engineering. msu.eduquora.com The terminal bromine atom serves as a versatile handle for introducing a wide range of functional groups.

Self-Assembled Monolayers (SAMs): Long-chain functionalized alkanes are known to form dense, ordered monolayers on various substrates. libretexts.org By modifying the bromine in this compound to other functional groups (e.g., thiols, carboxylic acids), researchers can create SAMs with tailored surface properties for applications in sensors, electronics, and biocompatible coatings. libretexts.org

Liquid Crystals: The rigid, rod-like nature of long-chain alkanes is a key feature in the design of liquid crystals. masterorganicchemistry.comnih.gov By incorporating this compound derivatives into more complex molecular architectures, it is possible to create novel liquid crystalline materials with specific phase behaviors and optical or electronic properties. "Alkyl-π engineering," where the long alkyl chain influences the packing and electronic interactions of π-conjugated systems, is a particularly promising area. researchgate.nettaylorfrancis.com

Functional Polymers and Soft Materials: The introduction of long alkyl side chains can significantly influence the properties of polymers, affecting their solubility, crystallinity, and mechanical properties. mdpi.com this compound can be used to synthesize monomers for polymerization or as a grafting agent to modify existing polymers, leading to new materials for applications ranging from drug delivery to advanced coatings. labster.com The principles of "alkyl side-chain engineering" can be applied to fine-tune the properties of these materials for specific functions. mdpi.com

Application AreaRole of this compound DerivativePotential Impact
Bio-Inspired Adhesives Mimicking the structure of natural adhesive proteins. markes.comtaylorfrancis.comDevelopment of strong, reversible, and biocompatible adhesives.
Drug Delivery Systems Formation of self-assembled vesicles or micelles.Targeted and controlled release of therapeutics.
Organic Electronics Control of molecular packing in organic semiconductors.Improved performance and stability of flexible electronic devices.

Integration of Machine Learning and AI in the Design and Discovery of Related Compounds

The vast chemical space of functionalized long-chain alkanes presents a significant challenge for traditional, Edisonian approaches to materials discovery. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by accelerating the design and synthesis of new molecules with desired properties. libretexts.org

Prediction of Molecular Properties: ML models can be trained to predict the physical and chemical properties of molecules based on their structure. markes.commdpi.com For example, a model could be developed to predict the self-assembly behavior or liquid crystalline properties of a series of this compound derivatives. nih.govlibretexts.org This would allow for the in silico screening of large virtual libraries of compounds, enabling researchers to focus their experimental efforts on the most promising candidates.

Computational Prediction of Self-Assembly: Predicting how molecules will self-assemble into larger structures is a complex computational problem. nih.govresearchgate.net AI and advanced simulation techniques can be used to model the self-assembly of long-chain functionalized alkanes, providing insights into the relationship between molecular structure and macroscopic properties. purdue.edu This predictive capability is crucial for the rational design of new bio-inspired materials and soft matter.

Addressing Fundamental Challenges in Long-Chain Alkyl Halide Chemistry

Despite their potential, the unique properties of ultra-long-chain alkyl halides like this compound also present fundamental chemical challenges that need to be addressed.

Synthesis and Purification: As mentioned, achieving high selectivity in the synthesis of this compound is a primary hurdle. Furthermore, the low volatility and high melting point of these compounds, coupled with their often waxy nature, make purification by traditional methods like distillation or chromatography challenging. The development of new purification techniques is therefore essential.

Reactivity and Stability: The reactivity of the carbon-bromine bond in this compound is well-established, making it a good substrate for nucleophilic substitution reactions. libretexts.orglibretexts.org However, competition with elimination reactions can be an issue, particularly with strong bases. masterorganicchemistry.com Understanding and controlling this competition is crucial for the successful synthesis of desired derivatives. The long-term stability of these compounds, especially under conditions of use in advanced materials, also requires further investigation. The C-Br bond is weaker than C-Cl and C-F bonds, which influences its reactivity. libretexts.org

Characterization: The characterization of ultra-long-chain hydrocarbons and their derivatives can be difficult. researchgate.net Techniques such as mass spectrometry and chromatography need to be optimized for these high molecular weight, non-polar compounds. taylorfrancis.commdpi.comlibretexts.org For example, soft ionization techniques in mass spectrometry are often required to prevent fragmentation of the long alkyl chain. mdpi.com Solid-state characterization techniques are also critical for understanding the packing and morphology of self-assembled structures.

Challenge AreaKey IssuesFuture Research Directions
Synthesis and Purification Low selectivity in synthesis, difficult purification.Development of new selective catalysts and purification methods.
Reactivity and Stability Competition between substitution and elimination.Detailed kinetic and mechanistic studies, development of new reaction conditions.
Characterization Low volatility, high molecular weight, complex self-assembly.Advanced mass spectrometry and chromatographic techniques, in-situ characterization methods.

Q & A

Basic: How can I design a reproducible synthesis protocol for 1-Bromooctacosane?

Methodological Answer:
A robust synthesis protocol requires detailed experimental documentation, including reagent purity, reaction conditions (temperature, solvent, time), and purification steps. For novel compounds, provide spectroscopic evidence (e.g., 1^1H NMR, 13^{13}C NMR, IR) and purity data (HPLC, GC-MS) to confirm identity. For reproducibility, follow guidelines such as including all procedural details in the main text or supplementary materials, avoiding oversimplification . If scaling reactions, note deviations (e.g., exothermicity in bromination) and validate yield consistency across trials.

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity: Use melting point analysis, GC-MS for volatile impurities, and elemental analysis for C/H/Br ratios.
  • Stability: Conduct accelerated degradation studies under varying temperatures/light exposure, monitored via TLC or HPLC. For long-chain bromoalkanes like this compound, assess hygroscopicity and oxidative degradation by tracking bromide ion formation (ion chromatography). Ensure raw data (e.g., chromatograms) are archived in supplementary materials with metadata .

Advanced: How can I resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:
Contradictions often arise from solvent purity, temperature control, or measurement techniques (e.g., gravimetric vs. spectrophotometric). To address this:

Replicate experiments using standardized solvents (e.g., anhydrous hexane, DMSO) and controlled conditions.

Cross-validate with multiple methods (e.g., dynamic light scattering for colloidal suspensions).

Contextualize findings by comparing molecular dynamics simulations (e.g., Hansen solubility parameters) with empirical data .
Document discrepancies transparently and propose mechanistic explanations (e.g., alkyl chain packing effects) .

Advanced: What strategies optimize the use of this compound in lipid membrane studies without artifacts?

Methodological Answer:

  • Experimental Design: Use Langmuir-Blodgett troughs or vesicle extrusion to ensure uniform incorporation. Monitor phase behavior via differential scanning calorimetry (DSC) and fluorescence anisotropy.
  • Artifact Mitigation: Pre-equilibrate samples to avoid kinetic traps. Validate membrane integrity with permeability assays (e.g., calcein leakage).
  • Controls: Include bromine-free analogs (e.g., octacosane) to isolate bromine’s electronic effects. Publish raw DSC thermograms and microscopy images in supplementary materials .

Basic: How should I structure a research question investigating this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example Question: “How does steric hindrance from the C28 alkyl chain influence SN_N2 reactivity of this compound compared to shorter-chain analogs?”
  • Methodology: Compare kinetic data (e.g., kobsk_{obs} via 1^1H NMR or conductometry) for C10, C18, and C28 bromoalkanes. Use computational modeling (DFT) to map transition states. Ensure alignment with broader goals (e.g., designing surfactants) .

Advanced: How can I systematically review literature on this compound’s applications while avoiding bias?

Methodological Answer:

  • Search Strategy: Use Boolean operators (e.g., “this compound AND (synthesis OR reactivity)”) across PubMed, Web of Science, and SciFinder. Filter by publication type (e.g., peer-reviewed articles, excluding patents) .
  • Bias Mitigation: Preregister inclusion/exclusion criteria (e.g., studies with full experimental details). Use tools like PRISMA flow diagrams to document screening. Highlight knowledge gaps (e.g., limited in vivo toxicity data) and conflicting results .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for bromine vapor control; wear nitrile gloves and goggles.
  • First Aid: For skin contact, wash with soap/water; if inhaled, move to fresh air. Refer to SDS for 1-Octacosanol analogs (similar handling for long-chain organobromides) .
  • Waste Disposal: Neutralize with sodium thiosulfate before aqueous disposal. Document protocols in supplementary materials .

Advanced: How can I design a study to explore this compound’s role in modifying nanoparticle surfaces?

Methodological Answer:

  • Functionalization: Use ligand-exchange reactions (e.g., replace citrate on AuNPs with this compound). Characterize via TEM (size distribution), XPS (Br binding energy), and DLS (hydrodynamic radius).
  • Stability Testing: Compare colloidal stability in saline vs. serum using zeta potential. Address contradictions by correlating ligand density (TGA data) with aggregation kinetics .
  • Reproducibility: Share raw TEM images and XPS spectra in repositories like Zenodo .

Basic: How do I ensure my research on this compound meets ethical standards for data reporting?

Methodological Answer:

  • Transparency: Disclose all conflicts of interest and funding sources.
  • Data Integrity: Archive spectra, chromatograms, and statistical scripts (e.g., R/Python) publicly. Use tools like ORCID to link datasets to publications .
  • Plagiarism Avoidance: Cite prior synthesis methods and characterize all compounds rigorously, even if reported elsewhere .

Advanced: What statistical approaches are suitable for analyzing dose-response data involving this compound in cellular assays?

Methodological Answer:

  • Model Selection: Use nonlinear regression (e.g., Hill equation) for IC50_{50} determination. Validate assumptions (normality, homoscedasticity) via QQ plots and Levene’s test.
  • Outlier Handling: Preregister criteria (e.g., Grubbs’ test) and report excluded data points.
  • Reproducibility: Share raw dose-response curves and code for analysis in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.